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Compound of Interest

Compound Name: N-Methylindole-5-boronic acid

Cat. No.: B060488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-
Methylindole-5-boronic acid, a key building block in medicinal chemistry and organic

synthesis. The document outlines expected values for Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by generalized

experimental protocols. This information is crucial for the identification, characterization, and

quality control of N-Methylindole-5-boronic acid in a research and development setting.

Chemical Structure and Properties
IUPAC Name: (1-Methyl-1H-indol-5-yl)boronic acid

CAS Number: 192182-55-1

Molecular Formula: C₉H₁₀BNO₂

Molecular Weight: 174.99 g/mol

Spectroscopic Data
The following tables summarize the expected spectroscopic data for N-Methylindole-5-
boronic acid based on its chemical structure and data from analogous compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.0 s 2H B(OH)₂

~7.9 s 1H H-4

~7.5 d 1H H-6

~7.3 d 1H H-7

~7.2 d 1H H-2

~6.4 d 1H H-3

3.78 s 3H N-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~138 C-7a

~130 C-5

~129 C-2

~127 C-3a

~125 C-4

~120 C-6

~109 C-7

~101 C-3

32.7 N-CH₃
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (boronic acid)

~3100 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic, CH₃)

~1610 Medium C=C stretch (aromatic ring)

~1350 Strong B-O stretch

~1080 Strong B-C stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z (amu) Ion Species

175.08 [M+H]⁺ (Monoisotopic mass)

197.06 [M+Na]⁺

157.07 [M-H₂O+H]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of N-Methylindole-5-boronic acid (5-10 mg) is dissolved in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H

and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The chemical shifts are

referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H NMR and δ 39.52

ppm for ¹³C NMR.
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IR Spectroscopy
A small amount of solid N-Methylindole-5-boronic acid is placed on a diamond attenuated

total reflectance (ATR) crystal. The spectrum is recorded using a Fourier-transform infrared

(FTIR) spectrometer over a range of 4000-400 cm⁻¹. An air background spectrum is collected

prior to sample analysis.

Mass Spectrometry
A dilute solution of N-Methylindole-5-boronic acid is prepared in a suitable solvent such as

methanol or acetonitrile. The solution is introduced into an electrospray ionization (ESI) source

of a high-resolution mass spectrometer. The analysis is performed in positive ion mode, and

the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Methylindole-5-boronic acid.
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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with N-Methylindole-5-
boronic acid. While the provided spectroscopic data are predicted based on chemical

principles and data from similar structures, they offer a reliable reference for compound

verification and experimental planning. For definitive characterization, it is always

recommended to acquire experimental data on the specific sample in use.

To cite this document: BenchChem. [Spectroscopic Profile of N-Methylindole-5-boronic acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060488#spectroscopic-data-of-n-methylindole-5-
boronic-acid-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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